5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide
Description
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-pyridin-4-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-4-6-18(7-5-16)24-12-14-25(15-13-24)20(27)3-1-2-19(26)23-17-8-10-22-11-9-17/h4-11H,1-3,12-15H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJVHERDWCKDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide can be achieved through various synthetic routes. One common method involves a one-pot three-component reaction under microwave irradiation. This reaction is carried out under basic conditions at 180 watts for 2 minutes, yielding the desired compound . Another method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of potassium carbonate, followed by separation and drying to obtain the product .
Chemical Reactions Analysis
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, ethanol, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amine in ethanol at room temperature for 24 hours results in the formation of a triazole derivative .
Scientific Research Applications
It has been identified as a high-affinity ligand for the dopamine D3 receptor, making it a valuable tool in the study of neurological disorders such as depression, schizophrenia, and Parkinson’s disease . Additionally, it has shown promise in anticancer research, with studies evaluating its efficacy against various cancer cell lines . The compound’s ability to interact with G-protein-coupled receptors also makes it of interest in the study of other physiological processes and diseases .
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide involves its interaction with the dopamine D3 receptor. This receptor is part of the G-protein-coupled receptor family and plays a key role in modulating neurotransmitter release and signal transduction. By binding to this receptor, the compound can influence various physiological processes, including movement, behavior, and learning . The molecular targets and pathways involved in its action are primarily related to the dopaminergic system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Modified Analogs
The following compounds share the pentanamide backbone but differ in piperazine substituents, impacting receptor selectivity and physicochemical properties:
*logP estimated based on substituent contributions.
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., CN, CF₃) on the piperazine ring enhance receptor selectivity (e.g., dopamine D3 ).
- Synthetic Challenges: Positional isomerism (e.g., 2- vs. 3-cyanophenyl in 7b vs. 7d) impacts reaction yields and purification steps .
Compounds with Divergent Cores but Shared Pharmacophores
NRA0045: Thiazole-Based Dopamine D4/5-HT2A Antagonist
- Structure : Features a thiazole core with 4-fluorophenyl and pyrrolidine groups.
- Key Data :
- Comparison with Y041-8481 : Both utilize 4-fluorophenyl groups, but NRA0045’s thiazole core enables distinct receptor targeting.
PC945: Inhaled Antifungal Triazole
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
